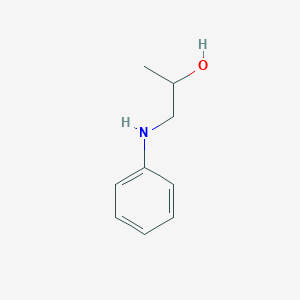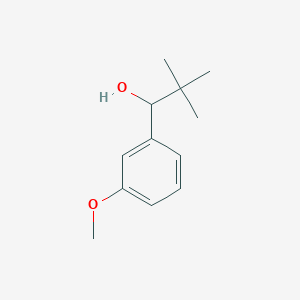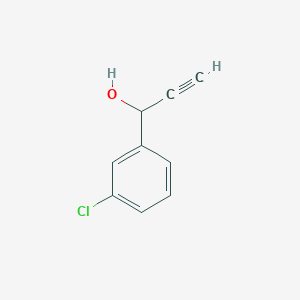
1-(3-Chlorophenyl)-2-propyn-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which could include 1-(3-Chlorophenyl)-2-propyn-1-ol, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Fluorescent Dihydrofuran Derivatives Synthesis
1-(3-Chlorophenyl)-2-propyn-1-ol is used in the synthesis of fluorescent dihydrofuran derivatives. These derivatives are produced via a regio- and stereoselective homocoupling process and subsequent cyclization, facilitated by a rhodium catalyst. This method offers a unique approach for the development of compounds with potential applications in fluorescence-based technologies (Funayama et al., 2005).
Electronic Properties and Chemical Reactivity Analysis
The electronic properties and chemical reactivity of related compounds have been studied extensively. These studies, which include computational insights on molecular structure and electronic properties, provide a foundational understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific fields (Adole et al., 2020).
Synthesis of Organic Compounds
1-(3-Chlorophenyl)-2-propyn-1-ol plays a significant role in the synthesis of various organic compounds. It is used in the preparation of 4-trimethylsilyl-2-butyn-1-ol and similar compounds, which are important intermediates in organic synthesis, particularly in Bronsted and Lewis acid-promoted cyclizations (Wein et al., 2012).
Antifungal Activity
Compounds synthesized using 1-(3-Chlorophenyl)-2-propyn-1-ol have been evaluated for their antifungal properties. Specifically, their efficacy against Candida strains has been a subject of interest. This highlights the potential of these compounds in the development of new antifungal drugs (Lima-Neto et al., 2012).
Nonlinear Optical Material Research
Studies have focused on the crystal structure and nonlinear optical properties of compounds related to 1-(3-Chlorophenyl)-2-propyn-1-ol. These investigations provide insights into the potential use of such compounds in optoelectronic and photonics applications (Najiya et al., 2014).
Photoinduced Reactivity
Research has also been conducted on the photoinduced reactivity of compounds related to 1-(3-Chlorophenyl)-2-propyn-1-ol. This includes investigations using techniques like magnetic resonance, which provide valuable insights into the photoreactivity of such compounds, potentially leading to their use in photochemical applications (Rosspeintner et al., 2009).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLJHLZNBBYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-propyn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




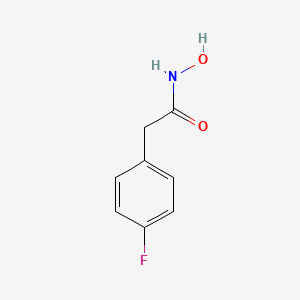


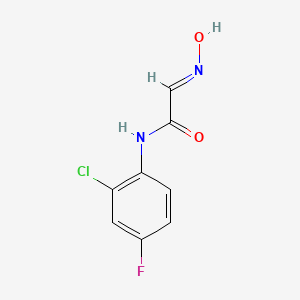
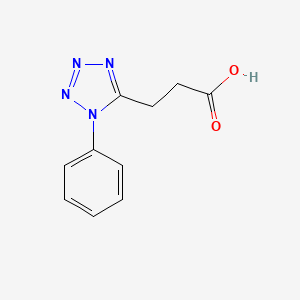
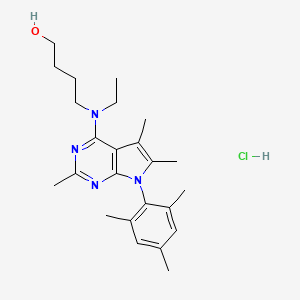
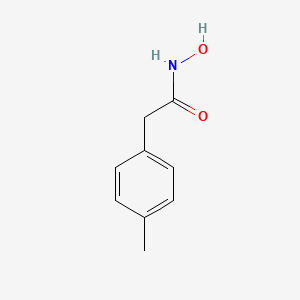
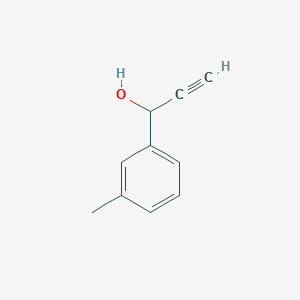
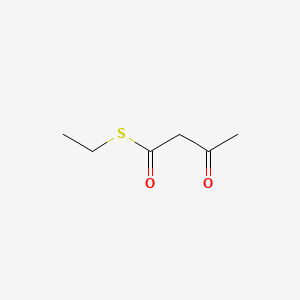

![2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B3340235.png)
